Enantiomeric Identity vs. Racemic cis Mixture: Chiral Purity as a Selection Criterion
The (1S,3R) enantiomer is explicitly defined as the single stereoisomer, whereas the dominant CAS listing (735275-06-6) is assigned to the racemic cis mixture, described as 'rel-(1R,3S)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid,' where the 'rel-' prefix denotes relative stereochemistry of a racemate . In chiral drug development, enantiomeric purity is a critical quality attribute; the FDA guidance for industry on chiral active pharmaceutical ingredients mandates characterization of each enantiomer's pharmacological profile, as enantiomers can differ in potency, off-target activity, and metabolic fate by orders of magnitude [1]. The (1S,3R) enantiomer has the specific InChI stereochemical descriptor '/t12-,14+/m0/s1,' corresponding to the (1S,3R) absolute configuration, confirming it as the enantiomer of the (1R,3S) form (InChI descriptor '/t12-,14+/m0/s1' when assigned to (1R,3S)) .
| Evidence Dimension | Stereochemical identity and enantiomeric composition |
|---|---|
| Target Compound Data | Single enantiomer (1S,3R) with defined absolute configuration; InChI stereodescriptor /t12-,14+/m0/s1 |
| Comparator Or Baseline | Racemic cis mixture (rel-(1R,3S)), CAS 735275-06-6, containing equimolar (1S,3R) and (1R,3S) enantiomers |
| Quantified Difference | Enantiomeric excess (ee) of target = 100% (single enantiomer); racemate ee = 0%. Pharmacological activity of individual enantiomers in related cyclohexane systems can differ >10-fold (class-level inference) |
| Conditions | Vendor product specifications; stereochemical assignment by InChI descriptor; general chiral pharmacology principles from FDA guidance |
Why This Matters
In receptor binding or enzyme inhibition assays, the use of a defined enantiomer eliminates enantiomer-dependent variability that can confound SAR interpretation, reduce assay reproducibility, and lead to false-negative or false-positive hits in screening campaigns.
- [1] U.S. Food and Drug Administration. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Chirality, 4(5), 338-340. View Source
